![molecular formula C9H11N B3260278 4-[(E)-prop-1-enyl]aniline CAS No. 328956-54-3](/img/structure/B3260278.png)
4-[(E)-prop-1-enyl]aniline
Descripción general
Descripción
“4-[(E)-prop-1-enyl]aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline consists of a phenyl group (−C6H5) attached to an amino group (−NH2), making it the simplest aromatic amine . It’s used as a precursor to many industrial chemicals .
Synthesis Analysis
Aniline can be synthesized through various methods. One common approach is the reduction of nitrobenzene, which undergoes a catalytic hydrogenation reaction in the presence of a metal catalyst such as iron or platinum . This reaction converts the nitro group (-NO2) of nitrobenzene into an amino group (-NH2), resulting in the formation of aniline . The synthesis of “4-[(E)-prop-1-enyl]aniline” would involve additional steps to introduce the prop-1-enyl group.Molecular Structure Analysis
Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .Chemical Reactions Analysis
Aniline can undergo various chemical reactions due to the presence of a lone pair of electrons on the nitrogen atom . It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . Aniline can also undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can further react to form various products .Physical And Chemical Properties Analysis
Aniline is a colorless to pale yellow liquid with a distinct odor . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Aniline tends to darken when exposed to air and light .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The conversion of nitroaniline, a highly toxic pollutant, into less harmful or useful counterparts is a topic of ongoing research . The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . Future research will likely continue to explore efficient and environmentally friendly methods for the conversion and removal of nitroaniline and its derivatives .
Propiedades
IUPAC Name |
4-[(E)-prop-1-enyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZROHZDMSYXKLU-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



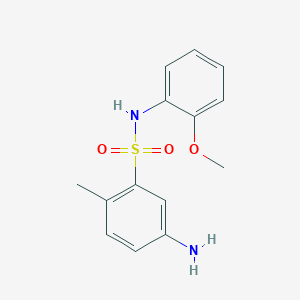
![3-Bromo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B3260202.png)
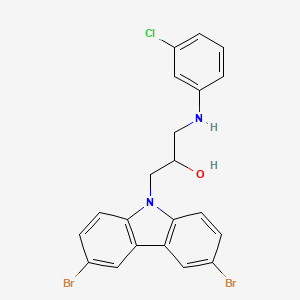

![2-[4-(4-Methylphenyl)-2-phenylimino-1,3-thiazol-3-yl]-1-(4-nitrophenyl)ethanol](/img/structure/B3260218.png)
![[3-Isopropyl-4-(methoxymethoxy)phenyl][2,6-dimethyl-4-(triisopropylsiloxy)phenyl]methanol](/img/structure/B3260220.png)
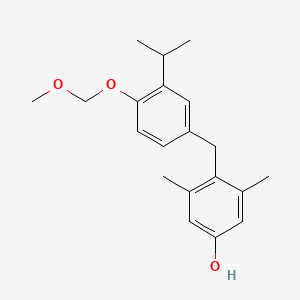
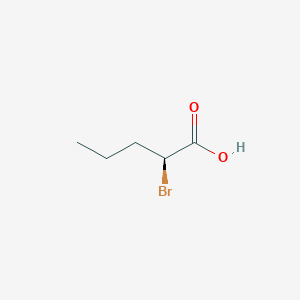

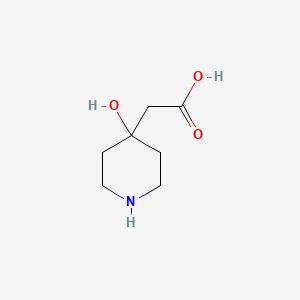

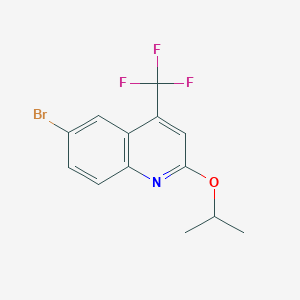
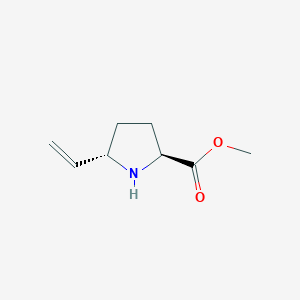
![2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3260297.png)